Chemical properties of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Chemical properties of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
This guide provides an in-depth technical analysis of N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine , a significant pharmacophore in medicinal chemistry often utilized in the design of kinase inhibitors, antifolates, and adenosine receptor ligands.[1][2]
[1][2]
Executive Technical Summary
N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (often categorized under aryl-diamino-triazines or "formoguanamine" derivatives) represents a privileged scaffold in drug discovery.[1][2] Structurally, it consists of an electron-deficient 1,3,5-triazine core substituted at positions 2 and 4 with amino groups; one amine bears a sterically and electronically distinct 2,5-dimethoxyphenyl moiety, while the C6 position remains unsubstituted (bearing a hydrogen).[1][2]
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Primary Utility: Kinase inhibition (Type I/II ATP-competitive), Adenosine receptor antagonism, and Antifolate activity.[1][2]
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Key Chemical Feature: The 2,5-dimethoxy substitution pattern induces a twisted conformation relative to the triazine plane, disrupting planarity and improving solubility compared to unsubstituted aniline analogs.[1][2]
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Reactivity Class: Weak base (triazine ring), nucleophilic (exocyclic amines), metabolically susceptible (O-demethylation).[1][2]
Physicochemical Properties
The following data represents a consensus of experimental values for the scaffold class and high-fidelity predicted values for this specific analog.
| Property | Value / Description | Mechanistic Insight |
| Molecular Formula | C₁₁H₁₃N₅O₂ | - |
| Molecular Weight | 247.26 g/mol | Ideal for fragment-based drug design (Lead-like).[1][2] |
| LogP (Predicted) | 1.2 – 1.6 | The dimethoxy group balances the polarity of the triazine core, ensuring moderate lipophilicity for membrane permeability.[1][2] |
| TPSA | ~98 Ų | High polar surface area due to 5 nitrogens and 2 oxygens; suggests good solubility but potential BBB permeability challenges.[1][2] |
| pKa (Base) | ~4.5 – 5.1 | Protonation occurs at the ring nitrogen (N1/N3), not the exocyclic amines.[1][2] The electron-rich dimethoxyphenyl group slightly increases basicity via resonance.[1][2] |
| H-Bond Donors | 3 | Exocyclic -NH₂ (2) and -NH- (1).[1][2] Critical for hinge binding in kinase pockets.[1][2] |
| H-Bond Acceptors | 6 | Triazine ring nitrogens (3) + Methoxy oxygens (2) + Exocyclic amines (weak).[1][2] |
| Solubility | Low in neutral water; High in DMSO, MeOH, Acidic pH | Acidic pH protonates the triazine ring, drastically increasing aqueous solubility.[1][2] |
Synthetic Methodologies
Two primary routes exist for synthesizing this compound.[1][2][3][4] Method A (Biguanide Cyclization) is preferred for the 6-unsubstituted derivative (6-H), while Method B (Cyanuric Chloride Substitution) is used if a 6-chloro intermediate is desired for further functionalization.[1][2]
Method A: The Biguanide Cyclization (Preferred)
This route avoids the difficult dechlorination step required if starting from cyanuric chloride.[1][2]
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Precursor Synthesis: Reaction of 2,5-dimethoxyaniline with dicyandiamide in refluxing HCl/water or alcohol yields the arylbiguanide salt.[1][2]
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Cyclization: The arylbiguanide is condensed with a formyl donor (e.g., ethyl formate, triethyl orthoformate) to close the triazine ring.[1][2]
Method B: Nucleophilic Aromatic Substitution (SnAr)[1][2]
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Step 1 (0°C): Cyanuric chloride + 2,5-dimethoxyaniline
Dichloro-intermediate.[1][2] -
Step 2 (RT): Dichloro-intermediate + Ammonia
Monochloro-diamine.[1][2] -
Step 3 (Dehalogenation): Hydrogenolysis (H₂/Pd-C) removes the C6-chlorine atom (often low yielding without optimization).[1][2]
Visualization: Synthetic Pathways
Caption: Comparison of Biguanide Cyclization (Top) vs. Cyanuric Chloride Substitution (Bottom) routes.
Chemical Reactivity & Stability[1][2][3][5]
Hydrolytic Stability
The 1,3,5-triazine ring is exceptionally stable to hydrolysis under neutral and basic conditions due to its aromaticity.[1][2] However, prolonged heating in strong acid (e.g., 6M HCl) can lead to hydrolysis of the amino groups to hydroxyls, eventually forming cyanuric acid derivatives (e.g., 2,5-dimethoxyphenyl-isocyanurate).[1][2]
Metabolic Hotspots (Bio-Reactivity)
In a biological system, this molecule is subject to Phase I metabolism:
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O-Demethylation: The methoxy groups at positions 2 and 5 are prime targets for CYP450 enzymes (likely CYP2D6 or CYP3A4).[1][2] This generates phenol derivatives, which can undergo Phase II conjugation (glucuronidation).[1][2]
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Quinone Imine Formation: If the 2,5-dimethoxy group is demethylated to a hydroquinone-like species, it can oxidize to a reactive quinone imine, a potential toxicophore (though steric bulk on the nitrogen often mitigates this).[1][2]
Photostability
Triazines absorb UV light strongly.[1][2] While generally stable, the electron-rich dimethoxyaniline moiety can render the molecule susceptible to photo-oxidation if stored in solution under direct light for extended periods.[1][2]
Biological Application & Mechanism[1][2]
Kinase Inhibition (The "Hinge Binder")
This molecule acts as a classic ATP-mimetic .[1][2]
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Mechanism: The triazine ring nitrogen (N1 or N3) acts as a Hydrogen Bond Acceptor, and the exocyclic -NH₂ acts as a Hydrogen Bond Donor.[1][2] This "Donor-Acceptor" motif binds to the "hinge region" of kinase enzymes (e.g., PI3K, mTOR, FAK).[1][2]
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Selectivity: The 2,5-dimethoxyphenyl group projects into the hydrophobic pocket (often the ribose-binding pocket or specificity pocket), providing selectivity over other kinases.[1][2]
Structure-Activity Relationship (SAR) Map
Caption: Pharmacophore analysis of the N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine scaffold.[1][2][5]
Experimental Protocols
Protocol 1: Synthesis via Biguanide (Recommended)[1][2]
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Reagents: 2,5-Dimethoxyaniline (10 mmol), Dicyandiamide (12 mmol), Conc. HCl (10 mL), Water (50 mL).[1][2]
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Formation of Biguanide: Combine aniline, dicyandiamide, water, and HCl.[1][2] Reflux for 4 hours. Cool to 0°C. Filter the precipitated arylbiguanide hydrochloride .[1][2]
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Cyclization: Dissolve the biguanide salt (5 mmol) in absolute ethanol (20 mL). Add Sodium Ethoxide (6 mmol) to neutralize.[1][2] Add Ethyl Formate (10 mmol). Reflux for 12 hours.
-
Workup: Evaporate solvent. Wash residue with water to remove salts.[1][2] Recrystallize from Ethanol/Water.[1][2]
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Validation:
Protocol 2: Solubility Assessment
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Aliquot into phosphate buffer (pH 7.4) and 0.1M HCl.
-
Incubate for 4 hours at 25°C with shaking.
-
Filter (0.45 µm) and analyze filtrate by HPLC-UV (254 nm).
References
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Dolzhenko, A. et al. "6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling."[1][2] RSC Advances, 2020, 10, 12135-12144.[1][2][6]
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PubChem Compound Summary. "1,3,5-Triazine-2,4-diamine." National Center for Biotechnology Information.[1][2]
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Sączewski, F. et al. "Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives."[1][2][7] European Journal of Medicinal Chemistry, 2006, 41(2), 219–225.[1][2]
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Modh, H. et al. "Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines."[1][2] Molecules, 2022, 27(21), 7465.[1][2] [1][2]
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